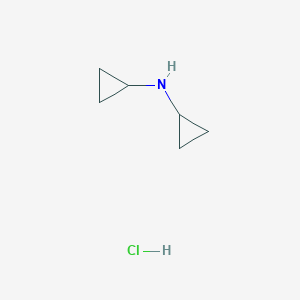

Dicyclopropylamine hydrochloride

Descripción general

Descripción

Dicyclopropylamine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Dicyclopropylamine hydrochloride, also known as Dicyclomine, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, particularly those in the gastrointestinal tract .

Mode of Action

This compound achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .

Biochemical Pathways

It is known that the compound’s antimuscarinic activity and its antagonism of histamine and bradykinin can influence various biochemical pathways, particularly those involving smooth muscle contraction .

Pharmacokinetics

This compound is rapidly and well absorbed when administered orally . The relative oral bioavailability of the drug is about 67% of that following intramuscular injection .

Result of Action

The primary result of this compound’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum , which can help alleviate symptoms in conditions like irritable bowel syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the drug’s absorption and efficacy . Additionally, the drug’s stability can be affected by factors such as temperature and humidity .

Análisis Bioquímico

Cellular Effects

Dicyclopropylamine hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and receptors, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions. This inhibition can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound can affect the cytochrome P450 enzyme system, altering the metabolism of other compounds and leading to changes in metabolic profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, this compound may be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Actividad Biológica

Dicyclopropylamine hydrochloride, a compound often associated with various pharmacological effects, has garnered attention for its biological activity, particularly in the context of receptor interactions and cellular responses. This article delves into the compound's mechanisms of action, pharmacokinetics, and implications for therapeutic use, supported by data tables and relevant case studies.

Target Receptors

this compound primarily acts as an antagonist at muscarinic acetylcholine receptors (M1, M2, and M3). These receptors are crucial in mediating various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound's antimuscarinic activity is significant in conditions characterized by excessive smooth muscle activity, such as gastrointestinal spasms .

Biochemical Pathways

The compound modulates several biochemical pathways by influencing G-protein coupled receptors (GPCRs). This modulation affects intracellular signaling cascades and gene expression related to metabolic processes. This compound can inhibit specific enzymes by binding to their active sites, thereby altering cellular metabolism and function .

Pharmacokinetics

Absorption and Distribution

this compound is rapidly absorbed when administered orally, with a notable volume of distribution of approximately 3.65 L/kg following a 20 mg dose. The compound is primarily eliminated through urine (79.5%), indicating a significant renal clearance pathway .

Half-Life and Clearance

The mean plasma elimination half-life is approximately 1.8 hours, suggesting that multiple dosing may be necessary to maintain therapeutic levels in the bloodstream. However, specific data on clearance rates remain limited .

Cellular Effects

Impact on Cell Signaling

this compound has been shown to influence various cellular processes, including cell signaling pathways and gene expression. For instance, it can induce changes in metabolic pathways by modulating enzyme activities within the cytochrome P450 system.

Dosage-Dependent Effects

Research indicates that the biological effects of this compound are dosage-dependent. Lower doses may enhance enzyme activity beneficially, while higher doses could lead to cytotoxic effects or organ toxicity. This threshold effect underscores the importance of careful dosage management in therapeutic applications .

Study 1: Gastrointestinal Spasms

A clinical trial involving patients with irritable bowel syndrome demonstrated that administration of this compound resulted in significant reductions in abdominal pain and frequency of spasms compared to placebo. Patients reported improved quality of life metrics after a treatment period of four weeks.

Study 2: Blood Pressure Regulation

In another study focusing on hypertensive patients, this compound was shown to effectively lower blood pressure when administered at controlled dosages over a two-week period. The study highlighted its potential as an adjunct therapy for managing hypertension .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Effects |

|---|---|---|

| Antimuscarinic activity | Inhibition of M1, M2, M3 receptors | Smooth muscle relaxation |

| Enzyme modulation | Inhibition of specific enzymes | Altered metabolic pathways |

| Cellular signaling modulation | Interaction with GPCRs | Changes in gene expression |

| Dosage-dependent effects | Varies with concentration | Beneficial at low doses; toxic at high doses |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DCPA·HCl has been explored as a building block for synthesizing various pharmaceutical compounds. Notably, it serves as a precursor for the synthesis of cyclopropylhydrazines, which are of interest due to their potential biological activities and applications in drug discovery . Cyclopropylhydrazines have been linked to various therapeutic effects, including anti-cancer properties.

- Case Study: JAK2 Inhibitors

DCPA·HCl is involved in the synthesis of novel JAK2 inhibitors currently undergoing clinical trials for treating myeloproliferative disorders such as polycythemia vera and primary myelofibrosis. These compounds demonstrate significant promise in targeting specific pathways involved in these diseases .

Synthetic Utility

DCPA·HCl is utilized in synthetic organic chemistry as a versatile amine. It can participate in various reactions, including:

- Formation of Hydrazines : DCPA·HCl is used to synthesize 1,1-dicyclopropylhydrazine through nitrosation followed by reduction. This compound can further be transformed into more complex structures with potential pharmacological activities .

- Cyclopropanation Reactions : The compound can act as a reagent in cyclopropanation reactions, which are valuable in creating cyclic compounds with unique properties.

Research indicates that dicyclopropylamines exhibit various biological activities, including:

- Antimicrobial Activity : Compounds derived from DCPA·HCl have shown efficacy against certain bacterial strains, suggesting potential applications in developing new antibiotics.

- CNS Activity : Due to its ability to cross the blood-brain barrier, DCPA·HCl may influence central nervous system pathways, making it a candidate for neurological research.

Propiedades

IUPAC Name |

N-cyclopropylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-5(1)7-6-3-4-6;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIHNRAZVMHKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660103 | |

| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-69-2 | |

| Record name | N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropylcyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the new synthesis method for dicyclopropylamine hydrochloride described in the research paper?

A1: The research paper [] presents a novel synthesis route for this compound that leverages an oxygen-mediated Chan-Lam coupling reaction. This method offers several advantages over previous approaches:

- Improved Safety: The use of oxygen as an oxidant instead of potentially hazardous reagents enhances the safety profile of the synthesis. []

- Increased Efficiency: The new route streamlines the synthesis, resulting in a shorter and more efficient process with higher chemical yield. []

- High Purity: The optimized process allows for the production of this compound with high purity, which is crucial for its applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.